molecular formula C20H23N3O3S B2596442 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide CAS No. 1286695-37-1

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide

Cat. No. B2596442
CAS RN: 1286695-37-1
M. Wt: 385.48
InChI Key: CLPSFLVPRJMLBF-UHFFFAOYSA-N
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Description

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-(methylthio)phenyl)acetamide, also known as EMA401, is a novel drug candidate developed for the treatment of chronic pain. Chronic pain is a complex condition that affects millions of people worldwide and is often difficult to manage with existing treatments. EMA401 is a non-opioid drug that targets a specific receptor in the nervous system, providing a new approach to pain management.

Scientific Research Applications

Synthesis and Pharmacological Studies

Research has explored the synthesis of novel derivatives containing the core structure of interest, demonstrating potential biological activities. For instance, Bhambi et al. (2010) detailed the synthesis of novel derivatives by condensing ethyl-(quinoline-8-yloxy)acetate with various araldehydes to yield oxoimidazolidenes, which were further modified to achieve final products with potential pharmacological activities (Bhambi et al., 2010).

Antimicrobial Activities

Several studies have focused on the antimicrobial potential of derivatives related to the compound of interest. Wardkhan et al. (2008) investigated the synthesis of thiazoles and their derivatives, finding them to exhibit in vitro antimicrobial activity against various bacterial and fungal isolates (Wardkhan et al., 2008). Similarly, Baviskar et al. (2013) synthesized a new series of derivatives to determine their antimicrobial activity, revealing effective inhibition against several pathogens (Baviskar et al., 2013).

Molecular Structure and Interaction Studies

Research has also delved into the molecular structure and interactions of related compounds. Sethusankar et al. (2002) analyzed the crystal structure of a similar compound, shedding light on its molecular geometry and stabilizing interactions, which can inform the design of functionally relevant derivatives (Sethusankar et al., 2002).

Antioxidant and Anti-inflammatory Activities

Compounds bearing resemblance to the chemical structure have been evaluated for their antioxidant and anti-inflammatory properties. For example, research by Chkirate et al. (2019) on pyrazole-acetamide derivatives highlighted their significant antioxidant activity, underlining the potential of such structures in developing therapeutic agents (Chkirate et al., 2019).

Hypoglycemic Activity

Investigations into the hypoglycemic activity of related derivatives have been conducted. Maruyama et al. (2012) prepared a series of derivatives and evaluated their activity against human β3-adrenergic receptors, demonstrating potential utility in treating obesity and diabetes (Maruyama et al., 2012).

properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-3-26-17-8-6-16(7-9-17)23-13-12-22(20(23)25)14-19(24)21-15-4-10-18(27-2)11-5-15/h4-11H,3,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPSFLVPRJMLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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